1,5-Dimethyl-4-phenylimidazolidin-2-one

Descripción general

Descripción

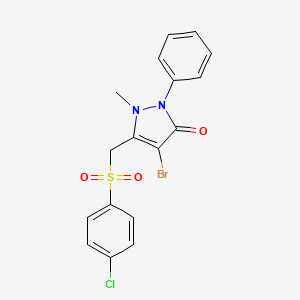

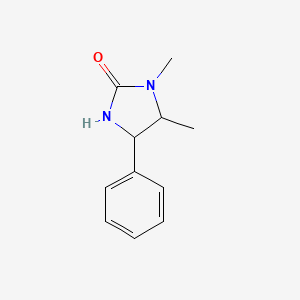

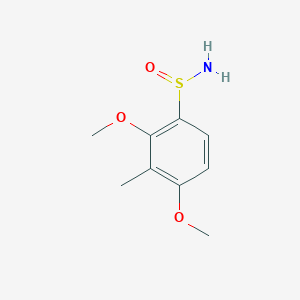

1,5-Dimethyl-4-phenylimidazolidin-2-one, also known as DMIP, is a synthetic organic compound that has been used in a variety of scientific research experiments and applications. DMIP is a member of the imidazolidinone family, and is a white crystalline solid at room temperature. It is soluble in water and ethanol, and has a melting point of 115-116°C.

Aplicaciones Científicas De Investigación

Chiral Auxiliaries in Diels-Alder Reactions

1,5-Dimethyl-4-phenylimidazolidin-2-one has been utilized as a chiral auxiliary in Diels-Alder reactions. This compound, along with its cyclohexyl analogue, has demonstrated effectiveness in face-selective auxiliaries in catalyzed Diels-Alder cycloadditions of their α,β-unsaturated N-acyl dienophile derivatives (Jensen & Roos, 1992).

Asymmetric Synthesis of α-Amino Acids

This compound has been key in the synthesis of acyclic chiral iminic glycine reagents. These reagents have been diastereoselectively alkylated under various conditions, demonstrating utility in the synthesis of both acyclic and heterocyclic α-amino acids (Guillena & Nájera, 2000).

Structure and Molecular Geometry

Studies have focused on the molecular structure of this compound derivatives, revealing insights into their geometry and stability. For example, the molecule's geometry is stabilized by an intramolecular hydrogen bond, giving it a planar character (Baggio et al., 1998).

Aldol Reactions with Chiral Auxiliaries

It has been employed as a chiral auxiliary in asymmetric aldol reactions. The compound's use in a solventless fashion for the preparation of boron enolates has been documented, indicating its versatility in organic synthesis (Afonso & Pereira, 2006).

Synthesis of Antibacterial Agents

In the field of medicinal chemistry, derivatives of this compound have been synthesized for their potential antibacterial properties. For instance, linked pyrazolyl-thiazolidinone heterocycles have shown potent antibacterial activity (Reddy et al., 2011).

Optimization of Synthetic Procedures

Research has also been conducted on optimizing conditions for various synthetic procedures involving this compound, such as acylation reactions, demonstrating its importance in developing more efficient synthetic methods (Candeias et al., 2001).

Fluorescent Chemosensor for Metal Ions

The compound has been used in the synthesis of fluorescent chemosensors, such as HDDP, for the detection of metal ions like Al3+. This demonstrates its potential application in environmental monitoring and analytical chemistry (Asiri et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

1,5-dimethyl-4-phenylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-10(12-11(14)13(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPAZBKCZVVZGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861129 | |

| Record name | 1,5-Dimethyl-4-phenyl-4,5-dihydro-1H-imidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1,5-Dimethyl-4-phenylimidazolidin-2-one and why is it important in organic synthesis?

A1: this compound is a chiral auxiliary used in asymmetric synthesis. It plays a crucial role in the creation of chiral molecules, specifically α-amino acids, with defined stereochemistry. [, , , ] This is important because many pharmaceuticals and biologically active compounds are chiral, and their different enantiomers can have drastically different biological activities.

Q2: How is this compound synthesized?

A2: This compound can be synthesized from readily available (-)-ephedrine and urea in a solventless reaction. [] This makes it a practical and accessible starting material for chiral synthesis.

Q3: How does this compound function as a chiral auxiliary in the synthesis of α-amino acids?

A3: this compound can be converted to iminic glycine derivatives, which can then undergo diastereoselective alkylation with various electrophiles like alkyl halides and electrophilic olefins. [, ] The presence of the chiral auxiliary directs the alkylation to occur preferentially from one face, leading to high diastereoselectivity in the product. Subsequent hydrolysis then yields the desired α-amino acid with the desired stereochemistry.

Q4: What are the advantages of using this compound as a chiral auxiliary?

A4: This chiral auxiliary offers several benefits:

- High Diastereoselectivity: It facilitates highly diastereoselective alkylations, leading to high enantiomeric purity in the final α-amino acid product. []

- Versatility: It can be employed with a variety of different electrophiles, allowing for the synthesis of a wide range of α-amino acids. []

- Recoverability: The chiral auxiliary can often be recovered after hydrolysis of the alkylated product and reused, increasing the cost-effectiveness of the process. []

Q5: Are there any challenges associated with using this compound?

A5: One reported challenge is the potential for O-acylation during the acylation step with 2-bromoacyl halides. This side reaction can be minimized by employing hindered bases like 2,6-di-t-butylpyridine or 2,6-lutidine. []

Q6: What is the structural characterization of this compound?

A6:

- Molecular Formula: C11H14N2O []

- Molecular Weight: 190.2 g/mol []

- Crystal Structure: Orthorhombic, space group P212121 []

- Key Structural Feature: The N-methyl nitrogen atom exhibits a partially pyramidalized geometry, a deviation from typical planar urea geometry, attributed to steric interactions with adjacent substituents. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Chloro-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B3033429.png)

![2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033434.png)

![4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3033435.png)

![4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol](/img/structure/B3033437.png)

![2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3033450.png)